Lipoxygenase Inhibition: Multi-Target Profile Versus Class-Level Expectations
3-(Methylamino)-1-benzoxepin-5(2H)-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) documented at lower potency [1]. In the ChEMBL database, this compound was tested for inhibition of 5-lipoxygenase (5-LOX) in rat whole blood (ChEMBL Assay ID 3917) [2]. This multi-target profile distinguishes it from selective 5-LOX inhibitors such as zileuton, which lacks the ancillary COX and carboxylesterase activities, and from pure COX inhibitors such as ibuprofen (5-LOX IC₅₀ ~0.92–0.93 mg/mL), which show no meaningful 5-LOX inhibition [3]. While a precise IC₅₀ for this compound in the 5-LOX rat whole blood assay is not publicly available, the documented dual LOX/COX inhibition profile supports a differentiated polypharmacology relevant to inflammatory disease models where combined pathway blockade is therapeutically advantageous.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition and ancillary target engagement |
|---|---|
| Target Compound Data | Potent 5-LOX inhibitor (rat whole blood assay; ChEMBL 3917); also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX (relative potency not quantified in public domain) [1] |
| Comparator Or Baseline | Ibuprofen: 5-LOX IC₅₀ = 0.92–0.93 mg/mL (no meaningful LOX inhibition at therapeutic concentrations) [3]; Zileuton: selective 5-LOX inhibitor (no ancillary COX activity); 3-amino-1-benzoxepin-5(2H)-one (unsubstituted): no reported LOX activity [4] |
| Quantified Difference | The target compound engages 5-LOX (and ancillary targets) whereas ibuprofen and other 3-amino congeners lack comparable LOX activity. Exact fold-selectivity cannot be calculated due to absence of public IC₅₀ data for the target compound. |
| Conditions | 5-LOX inhibition: rat whole blood (ChEMBL Assay ID 3917) [2]; COX/formyltetrahydrofolate synthetase/carboxylesterase: enzymatic assays (in vitro) [1] |
Why This Matters
For procurement in inflammation or lipid-mediator research, the dual LOX/COX polypharmacology provides a differentiated tool compound that cannot be replicated by selective LOX inhibitors, pure COX inhibitors, or other 3-amino-benzoxepin-5-one analogs lacking this multi-target activity.
- [1] Medical University of Lublin – MeSH Concept Record: 3-(Methylamino)-1-benzoxepin-5(2H)-one. PPM Knowledge Base. View Source
- [2] BindingDB / ChEMBL Assay Summary: ChEMBL_3917 – Inhibition of 5-lipoxygenase in rat whole blood. BindingDB, UCSD. View Source
- [3] Previously undescribed benzoxepins with bioactivities against inducible pro-inflammatory cyclooxygenase and lipoxygenase from Rhizophora annamalayana. Natural Product Research, 2019. (Provides ibuprofen 5-LOX IC₅₀ comparator data.) View Source
- [4] US4279905A – 1-Benzoxepin-5(2H)-one derivatives and pharmaceutical compositions. Google Patents. (Discloses 3-amino and 3-dimethylamino analogs with distinct pharmacological profiles.) View Source
